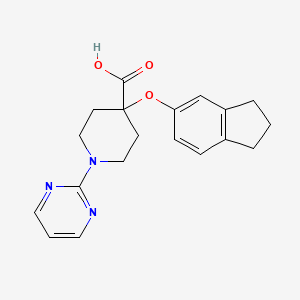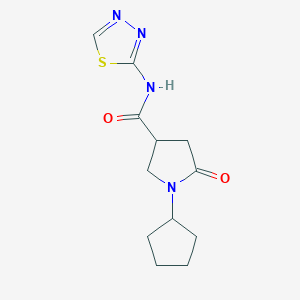
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as JNJ-31020028, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid acts as a selective antagonist of the adenosine A2A receptor, which is predominantly expressed in the brain and immune cells. The adenosine A2A receptor is involved in the regulation of neurotransmitter release, inflammation, and immune response. By blocking the adenosine A2A receptor, this compound can modulate these processes and potentially alleviate disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In preclinical studies, it has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit tumor growth and metastasis in cancer models. This compound has been found to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and good solubility in water and organic solvents. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential area of investigation is its use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is the exploration of its potential use in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of this compound. Overall, this compound holds great promise as a novel therapeutic agent for various disease conditions, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC. The synthesis method involves the reaction of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-amine with 4-(4-fluorobenzyl)piperidine-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the target compound. The synthesis process has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent and selective antagonistic activity against the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders, as well as cancer and inflammatory diseases.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-17(24)19(25-16-6-5-14-3-1-4-15(14)13-16)7-11-22(12-8-19)18-20-9-2-10-21-18/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKLWOYRXQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3(CCN(CC3)C4=NC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
